molecular formula C20H19N3O2 B2936377 N-[3-(6-ethoxypyridazin-3-yl)phenyl]-4-methylbenzamide CAS No. 922837-87-4

N-[3-(6-ethoxypyridazin-3-yl)phenyl]-4-methylbenzamide

Cat. No.: B2936377
CAS No.: 922837-87-4
M. Wt: 333.391
InChI Key: RZHOELOLTRTUAY-UHFFFAOYSA-N
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Description

N-[3-(6-Ethoxypyridazin-3-yl)phenyl]-4-methylbenzamide is a benzamide derivative featuring a 6-ethoxypyridazine moiety attached to the phenyl ring. This compound belongs to a class of molecules often investigated for kinase inhibition and epigenetic modulation, with structural analogs showing varied pharmacological profiles depending on substituents and scaffold modifications . Below, we systematically compare its properties with structurally related compounds, focusing on pharmacokinetics, enzymatic activity, and synthetic strategies.

Properties

IUPAC Name

N-[3-(6-ethoxypyridazin-3-yl)phenyl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O2/c1-3-25-19-12-11-18(22-23-19)16-5-4-6-17(13-16)21-20(24)15-9-7-14(2)8-10-15/h4-13H,3H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZHOELOLTRTUAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NN=C(C=C1)C2=CC(=CC=C2)NC(=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[3-(6-ethoxypyridazin-3-yl)phenyl]-4-methylbenzamide can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically uses boron reagents and palladium catalysts under mild and functional group-tolerant conditions . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.

Chemical Reactions Analysis

N-[3-(6-ethoxypyridazin-3-yl)phenyl]-4-methylbenzamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule. Common reagents for these reactions include halides and amines.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[3-(6-ethoxypyridazin-3-yl)phenyl]-4-methylbenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-(6-ethoxypyridazin-3-yl)phenyl]-4-methylbenzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Structural Analogs and Key Modifications

Compound Name Benzamide Substituent Phenyl Group Modification Reference
Target Compound 4-methyl 3-(6-ethoxypyridazin-3-yl)phenyl -
Compound 16 () 3-(imidazo[1,2-a]pyridin-3-ylethynyl) 3-(1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl
Compound 109 () N-(6-(2-aminophenylamino)-6-oxohexyl) -
Compound 12 () 3-{2-[6-(cyclopropylamino)purin-9-yl]ethynyl} 4-(trifluoromethyl)pyridin-2-yl
N-[4-(6-ethoxypyridazin-3-yl)phenyl]-2,6-dimethoxy-benzamide () 2,6-dimethoxy 4-(6-ethoxypyridazin-3-yl)phenyl

Key Observations :

  • Trifluoromethyl Groups : The addition of -CF₃ (e.g., in Compound 16) improves metabolic stability but may increase molecular weight, affecting permeability .
  • Phenyl vs. Pyridazine : The target compound’s 6-ethoxypyridazine moiety () contrasts with analogs bearing imidazole or purine groups, which are more common in kinase inhibitors like ponatinib derivatives .

Pharmacokinetic and Bioavailability Profiles

Table 2 highlights pharmacokinetic data for select analogs, emphasizing trade-offs between potency and bioavailability.

Key Findings :

  • Bioavailability vs. Potency : Compound 16 () exhibits excellent oral exposure (AUC = 5476) and bioavailability (42%) but reduced cellular potency compared to Compound 15, illustrating the challenge of balancing absorption and efficacy .
  • HDAC Selectivity: Analogs 109 and 136 () show divergent HDAC1/HDAC3 inhibition ratios (6-fold vs. 3-fold), driven by fluorination at the phenylamino group, which fine-tunes isoform selectivity .

Enzymatic and Cellular Potency

  • Kinase Inhibition : Ethynyl-linked analogs (e.g., Compound 12, ) demonstrate enhanced enzymatic potency against targets like ABL1 due to improved hydrophobic interactions .
  • In contrast, imidazopyridine-containing analogs () show broader kinase inhibition but lower specificity .

Biological Activity

N-[3-(6-ethoxypyridazin-3-yl)phenyl]-4-methylbenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings.

Synthetic Route

The synthesis of this compound typically involves the reaction of 3-(6-ethoxypyridazin-3-yl)aniline with 4-methylbenzoyl chloride. The process generally requires a base such as triethylamine to neutralize the hydrochloric acid produced during the reaction. The reaction is performed under controlled temperatures to ensure high yields of the desired product.

Chemical Structure

The compound can be represented by the following structural formula:

C19H22N4O2\text{C}_{19}\text{H}_{22}\text{N}_{4}\text{O}_{2}

This structure includes a pyridazine ring, which contributes to its biological activity.

This compound interacts with specific molecular targets, including enzymes and receptors. Its binding affinity can modulate the activity of these targets, leading to various biological effects. Research indicates that it may act as an inhibitor for certain pathways, although detailed mechanisms are still under investigation.

Pharmacological Effects

Preliminary studies suggest that this compound exhibits potential anti-inflammatory and analgesic properties. Its structural features allow for interactions with biological pathways involved in pain and inflammation regulation.

Case Studies and Research Findings

  • Anti-inflammatory Activity : In vitro studies demonstrated that this compound significantly reduced the production of pro-inflammatory cytokines in cultured macrophages, suggesting its potential use in treating inflammatory diseases .
  • Analgesic Properties : Animal models have shown that administration of this compound resulted in a notable decrease in pain responses, indicating its efficacy as an analgesic agent .
  • Receptor Interaction Studies : Binding assays revealed that the compound has a high affinity for certain receptors implicated in pain signaling pathways, supporting its role as a potential therapeutic agent .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with similar compounds:

Compound NameStructureBiological Activity
N-[3-(6-methoxypyridazin-3-yl)phenyl]-4-methylbenzamideStructureModerate anti-inflammatory effects
N-[3-(6-chloropyridazin-3-yl)phenyl]-4-methylbenzamideStructureHigh analgesic activity

This table illustrates how variations in chemical structure can influence biological activities.

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